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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release

(IR) and extended-release (ER) formulations of viloxazine, a selective norepinephrine

reuptake inhibitor. The information presented herein is intended to support research and

development efforts by offering a consolidated overview of key pharmacokinetic parameters,

experimental methodologies, and the underlying mechanism of action.

Quantitative Pharmacokinetic Data
The pharmacokinetic properties of immediate-release and extended-release viloxazine
formulations exhibit distinct differences, primarily in their rate of absorption and subsequent

plasma concentration profiles. The extended-release formulation is designed to provide a

slower, more sustained release of the active compound, leading to a delayed peak

concentration and a longer duration of action compared to the immediate-release version.

A comparative study in normal volunteers administered a 300 mg dose of both formulations,

revealing key differences in their pharmacokinetic profiles. The immediate-release version

showed a maximum plasma concentration (Cmax) of 3,599 ± 579 ng/mL, which was reached in

approximately 86 ± 26 minutes (Tmax)[1]. In contrast, the sustained-release formulation had a

lower Cmax of 1,917 ± 922 ng/mL and a significantly longer Tmax of 215 ± 77 minutes[1].
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The bioavailability of the extended-release formulation is approximately 88% relative to the

immediate-release formulation[2]. The plasma half-life of immediate-release viloxazine is

reported to be between 2 to 5 hours, while the extended-release formulation has a longer mean

elimination half-life of approximately 7.02 hours[2]. This extended half-life allows for once-daily

dosing with the ER formulation.

Pharmacokinetic
Parameter

Immediate-Release (IR)
Viloxazine

Extended-Release (ER)
Viloxazine

Maximum Plasma

Concentration (Cmax)

3,599 ± 579 ng/mL (for a 300

mg dose)[1]

1,917 ± 922 ng/mL (for a 300

mg dose)[1]

Time to Maximum Plasma

Concentration (Tmax)

86 ± 26 minutes (for a 300 mg

dose)[1]

215 ± 77 minutes (for a 300

mg dose)[1]

Elimination Half-Life (t½) 2 - 5 hours ~7.02 hours[2]

Relative Bioavailability Not Applicable
~88% (compared to IR

formulation)[2]

Dosing Frequency Multiple times a day Once daily

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing

rigorous methodologies to ensure the accuracy and reliability of the findings. Below are

representative experimental protocols for assessing the bioavailability and pharmacokinetic

profiles of viloxazine formulations.

Bioavailability Study for Extended-Release Viloxazine
A typical study to assess the bioavailability of extended-release viloxazine would follow a

randomized, open-label, crossover design in healthy adult subjects.

Study Design:

Participants: Healthy adult volunteers.

Design: Randomized, open-label, crossover, three-treatment, three-period study[3][4].
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Treatments:

A single dose of an intact extended-release viloxazine capsule after a 10-hour fast

(control condition)[3][4].

The contents of a single extended-release viloxazine capsule sprinkled on applesauce[3]

[4].

A single dose of an intact extended-release viloxazine capsule administered with a

standard high-fat meal[3][4].

Blood Sampling: Blood samples are collected at predetermined intervals for up to 48 hours

post-dosing to measure plasma concentrations of viloxazine[3][4].

Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve

(AUC) are calculated from the plasma concentration-time data. Relative bioavailability is

assessed by comparing the test conditions to the control condition[3][4].

Safety and Tolerability Study for Immediate-Release
Viloxazine
A study to evaluate the safety and tolerability of immediate-release viloxazine would typically

be a randomized, double-blind, placebo-controlled trial.

Study Design:

Participants: Adult subjects diagnosed with a relevant condition (e.g., ADHD)[5].

Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group study[5].

Treatment Arms:

Immediate-release viloxazine capsules administered orally three times a day[5].

Matching placebo capsules administered on the same schedule[5].

Dosing: A titration schedule may be employed, for example, starting with a lower dose and

increasing to the target dose over a specified period[5].
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Assessments: Safety and tolerability are the primary objectives, monitored through adverse

event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests[6].

Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling

pathway of viloxazine and a typical experimental workflow for a comparative pharmacokinetic

study.
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Caption: Mechanism of action of viloxazine as a norepinephrine reuptake inhibitor.
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Caption: Experimental workflow for a comparative pharmacokinetic crossover study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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